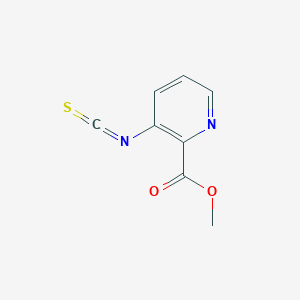

Methyl 3-isothiocyanatopyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-isothiocyanatopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)7-6(10-5-13)3-2-4-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYZDAIAWNOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isothiocyanatopyridine-2-carboxylate typically involves the reaction of 3-aminopyridine-2-carboxylic acid with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for methyl 3-isothiocyanatopyridine-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanatopyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.

Cyclization reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, often at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative, while reaction with an alcohol would produce a thiocarbamate.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-isothiocyanatopyridine-2-carboxylate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the synthesis of APIs that exhibit biological activity against diseases such as cancer and autoimmune disorders. For instance, research highlights its role in synthesizing thiazolopyridine agonists for sphingosine-1-phosphate receptors, which are implicated in multiple sclerosis treatment .

- Anticancer Properties : Studies indicate that isothiocyanates, including methyl 3-isothiocyanatopyridine-2-carboxylate, possess anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Agricultural Applications

In agriculture, methyl 3-isothiocyanatopyridine-2-carboxylate is explored for its potential use as a biopesticide and herbicide.

- Pest Management : The compound exhibits bioactivity against certain pests and pathogens, making it a candidate for developing environmentally friendly agrochemicals. Its efficacy as a natural pesticide can contribute to sustainable agricultural practices .

- Crop Yield Improvement : Research indicates that isothiocyanates can enhance crop resilience against biotic stressors, thus improving overall yield. This application aligns with the growing demand for sustainable agricultural solutions that reduce reliance on synthetic chemicals .

Material Science Applications

Methyl 3-isothiocyanatopyridine-2-carboxylate also finds applications in material science.

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for various industrial uses .

- Analytical Chemistry : As a reagent, it aids in the detection and quantification of other compounds in complex mixtures. Its utility in analytical methods underscores its importance in chemical analysis and quality control processes .

Pharmaceutical Case Study: Sphingosine-1-Phosphate Agonists

A study focused on optimizing thiazolopyridine derivatives demonstrated that methyl 3-isothiocyanatopyridine-2-carboxylate could lead to the discovery of potent Sphingosine-1-phosphate receptor agonists. These compounds showed significant therapeutic potential in reducing lymphocyte counts in experimental models of autoimmune diseases, showcasing their applicability in drug development for conditions like multiple sclerosis .

Agricultural Case Study: Biopesticide Efficacy

Research evaluating the efficacy of isothiocyanates as biopesticides highlighted their effectiveness against specific agricultural pests. Field trials indicated that crops treated with formulations containing methyl 3-isothiocyanatopyridine-2-carboxylate exhibited improved resistance to pest infestations compared to untreated controls, supporting its use in integrated pest management systems .

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanatopyridine-2-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in the synthesis of various derivatives and its potential biological activity.

Comparison with Similar Compounds

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

Structure : Pyridine-2-carboxylate ester with –Cl at position 3 and –CF₃ at position 3.

Key Differences :

- Substituents : The chloro and trifluoromethyl groups enhance electron-withdrawing effects, increasing stability but reducing nucleophilic reactivity compared to the isothiocyanate group.

- Applications : Widely used in agrochemicals (e.g., herbicides) and as a building block for fluorinated pharmaceuticals .

| Property | Methyl 3-Isothiocyanatopyridine-2-Carboxylate | Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate |

|---|---|---|

| Reactive Group | Isothiocyanate (–N=C=S) | Chloro (–Cl), Trifluoromethyl (–CF₃) |

| Molecular Weight | ~208.23 g/mol (estimated) | ~239.58 g/mol (C₉H₅ClF₃NO₂) |

| Reactivity | High (nucleophilic addition) | Moderate (electrophilic substitution) |

| Primary Applications | Drug conjugation, polymers | Agrochemicals, fluorinated APIs |

Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)

Structure: Long-chain aliphatic esters, e.g., methyl palmitate (C₁₆:0) and ethyl linolenate (C₁₈:3). Key Differences:

Sandaracopimaric Acid Methyl Ester

Structure: Diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Key Differences:

- Skeleton : Tetracyclic diterpene vs. planar pyridine.

- Reactivity: Non-reactive ester group; biological activity (e.g., antimicrobial) derives from terpene backbone .

Reactivity and Functional Group Analysis

- Isothiocyanate vs. Chloro/Trifluoromethyl : The –N=C=S group in the target compound offers superior versatility in forming thioureas or thioamides, critical in protease inhibitor design. In contrast, chloro/trifluoromethyl groups are inert under similar conditions, requiring harsher reagents for substitution .

- Ester Stability : The pyridine-2-carboxylate ester is less prone to hydrolysis than aliphatic esters (e.g., methyl palmitate) due to aromatic stabilization .

Biological Activity

Methyl 3-isothiocyanatopyridine-2-carboxylate (MITPC) is a compound of significant interest in medicinal chemistry, particularly for its biological activities that include anticancer properties. This article reviews the synthesis, biological activities, and potential mechanisms of action of MITPC, drawing from diverse research sources.

Synthesis of Methyl 3-Isothiocyanatopyridine-2-Carboxylate

MITPC can be synthesized through various methods, including one-pot reactions involving aminopyridines and carbon disulfide. The reaction conditions typically involve a base such as DABCO in a suitable solvent like THF. The yields of MITPC and its derivatives can vary significantly based on the electronic nature of substituents on the pyridine ring, with electron-donating groups generally leading to higher yields .

Anticancer Properties

Recent studies have demonstrated that compounds related to MITPC exhibit promising anticancer activities, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The following findings summarize key results from various studies:

- Growth Inhibition : In vitro assays using sulforhodamine B (SRB) showed that certain derivatives of MITPC effectively inhibited the growth of TNBC cells without significantly affecting non-tumorigenic mammary epithelial cells (MCF-12A) at similar concentrations .

- Cell Viability and Proliferation : The compound demonstrated a GI50 value of approximately 13 μM in the MDA-MB-231 cell line, indicating a significant reduction in viable cell numbers and cellular proliferation as assessed by trypan blue exclusion and bromodeoxyuridine incorporation assays .

- Cell Cycle Effects : Flow cytometry analysis indicated that treatment with MITPC led to an increase in the G0/G1 phase population while decreasing the S phase population, suggesting an interference with the cell cycle progression of TNBC cells .

- In Vivo Studies : In ovo models using chick chorioallantoic membrane (CAM) assays showed reduced tumor sizes upon treatment with MITPC derivatives, further supporting their potential as antitumor agents .

The biological activity of MITPC may be attributed to several mechanisms:

- Induction of Apoptosis : Isothiocyanates are known to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Angiogenesis : Some studies suggest that compounds similar to MITPC may inhibit angiogenesis, which is crucial for tumor growth and metastasis. This effect could be mediated through the downregulation of vascular endothelial growth factor (VEGF) .

Comparative Analysis

The following table summarizes key findings related to the biological activity of MITPC compared to other isothiocyanate compounds:

| Compound | Cell Line | GI50 (μM) | Effect on Non-Tumor Cells | Mechanism |

|---|---|---|---|---|

| Methyl 3-Isothiocyanatopyridine-2-carboxylate | MDA-MB-231 | 13 | Minimal | Apoptosis induction |

| Benzyl Isothiocyanate | MCF-7 | 15 | Moderate | Cell cycle arrest |

| Phenethyl Isothiocyanate | HCT116 | 10 | Low | Antiangiogenic properties |

Case Studies

Several case studies have highlighted the efficacy of isothiocyanates in cancer treatment:

- Case Study on TNBC : A study demonstrated that treatment with a derivative similar to MITPC resulted in over 50% reduction in tumor size in vivo, correlating with increased apoptosis markers in treated cells .

- Mechanistic Insights : Research indicated that isothiocyanates can modulate signaling pathways involved in cell survival and proliferation, including the NF-kB pathway, contributing to their anticancer effects .

Q & A

Q. What are the standard synthetic routes for Methyl 3-isothiocyanatopyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyridine-2-carboxylate derivatives with thiocyanate reagents under controlled conditions. Optimization includes:

- Catalysts : Copper-based catalysts (e.g., CuCl₂) enhance reaction efficiency .

- Temperature : Maintaining 60–80°C minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Table 1 : Key synthetic parameters for analogs

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (CuCl₂) | 5–10 mol% | Increases yield by 20% | |

| Reaction Temperature | 60–80°C | Reduces decomposition | |

| Solvent | DMF or THF | Enhances solubility |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Methyl 3-isothiocyanatopyridine-2-carboxylate?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., NIST database protocols) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., isothiocyanate peak at ~110 ppm in ¹³C NMR) .

- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 visualizes molecular geometry .

Table 2 : Recommended characterization techniques

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Crystallography | SHELXL refinement, R-factor < 0.05 | |

| HPLC | C18 column, acetonitrile/water gradient |

Advanced Research Questions

Q. How can SHELXL be utilized to address data contradictions during the refinement of Methyl 3-isothiocyanatopyridine-2-carboxylate's crystal structure?

- Methodological Answer : Data contradictions (e.g., high R-factor, outlier electron density) require iterative refinement:

Q. What strategies are recommended for analyzing non-covalent interactions in the crystal packing of Methyl 3-isothiocyanatopyridine-2-carboxylate using Mercury CSD?

- Methodological Answer : Mercury CSD’s Materials Module enables:

Q. How can Cremer-Pople parameters be applied to assess ring puckering in heterocyclic derivatives of Methyl 3-isothiocyanatopyridine-2-carboxylate?

- Methodological Answer : For pyridine ring analysis:

Q. What are the challenges in resolving pseudosymmetry or twinning in the crystallographic data of Methyl 3-isothiocyanatopyridine-2-carboxylate, and how can SHELXD/E mitigate these issues?

- Methodological Answer : Challenges : Overlapping reflections in pseudo-symmetric systems reduce data quality. Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.